NOP Receptor Potency and Opioid Selectivity Profile of SR8993
SR8993 activates the NOP receptor with an EC50 of 8.8 nM in functional assays and demonstrates >100-fold selectivity over the closely related μ-, κ-, and δ-opioid receptors [1]. In contrast, the earlier NOP agonist Ro64-6198 exhibits a pKi of 9.41 at NOP but possesses only ~10-fold selectivity over μ-opioid receptors, while the mixed NOP/μ agonist SR-16435 binds NOP with a Ki of 7.49 nM but also binds μ-opioid receptors with a Ki of 2.70 nM, resulting in essentially no functional selectivity . The high selectivity of SR8993 minimizes confounding μ-opioid-mediated effects such as respiratory depression, constipation, and reward liability that plague less selective NOP agonists [2].
| Evidence Dimension | NOP receptor functional potency and selectivity |
|---|---|
| Target Compound Data | EC50 = 8.8 nM; >100-fold selectivity over μ/κ/δ opioid receptors |
| Comparator Or Baseline | Ro64-6198: pKi = 9.41 (~10-fold selectivity over μ); SR-16435: NOP Ki = 7.49 nM, μ Ki = 2.70 nM |
| Quantified Difference | SR8993 exhibits >10-fold greater selectivity ratio compared to Ro64-6198 |
| Conditions | In vitro functional cAMP assay for EC50; radioligand binding for Ki values |
Why This Matters
Selectivity >100-fold ensures that in vivo behavioral effects are attributable to NOP receptor activation rather than off-target opioid receptor engagement, a critical requirement for target validation studies in addiction and fear research.
- [1] Andero R, et al. Amygdala-dependent fear is regulated by Oprl1 in mice and humans with PTSD. Sci Transl Med. 2013;5(188):188ra73. View Source
- [2] Brothers SP, et al. Development of Nociceptin Receptor Agonists for Post-Traumatic Stress Disorder. Grantome R01-MH110441-04. View Source
